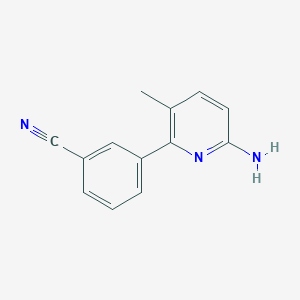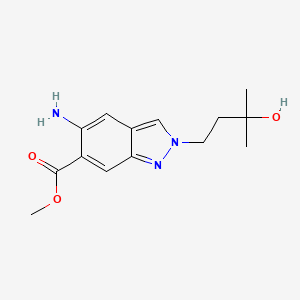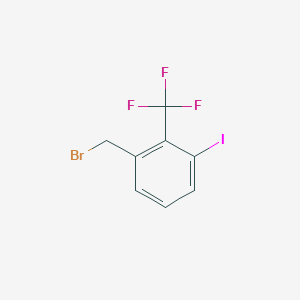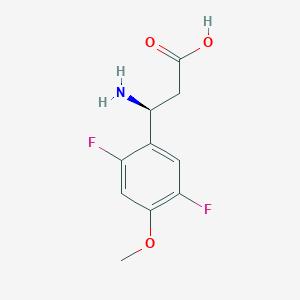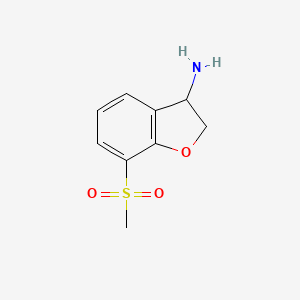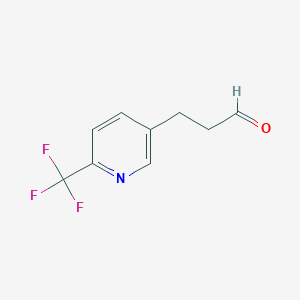
2-(3-methoxynaphthalen-2-yl)piperidine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid is a chemical compound that combines a piperidine ring with a methoxynaphthalene moiety and oxalic acid. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The methoxynaphthalene group adds aromaticity and potential biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxynaphthalen-2-yl)piperidine typically involves the coupling of a methoxynaphthalene derivative with a piperidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would include rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
2-(3-Methoxynaphthalen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2-(3-methoxynaphthalen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxynaphthalene moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(3-Methoxynaphthalen-2-yl)piperidine: Lacks the oxalic acid component.
2-(3-Hydroxynaphthalen-2-yl)piperidine: Contains a hydroxyl group instead of a methoxy group.
2-(3-Methoxynaphthalen-2-yl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid is unique due to the presence of both the methoxynaphthalene and piperidine moieties, combined with oxalic acid. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C34H40N2O6 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC 名称 |
2-(3-methoxynaphthalen-2-yl)piperidine;oxalic acid |
InChI |
InChI=1S/2C16H19NO.C2H2O4/c2*1-18-16-11-13-7-3-2-6-12(13)10-14(16)15-8-4-5-9-17-15;3-1(4)2(5)6/h2*2-3,6-7,10-11,15,17H,4-5,8-9H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
RMRVVHQRBFECBA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC=CC=C2C=C1C3CCCCN3.COC1=CC2=CC=CC=C2C=C1C3CCCCN3.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate](/img/structure/B13038875.png)
![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)

